BenchChemオンラインストアへようこそ!

5-Chloro-2-hydroxypyrimidine

Antimalarial target engagement Enzyme inhibition Glucose‑6‑phosphate dehydrogenase

Select 5-Chloro-2-hydroxypyrimidine (CAS 214290-50-3) for its balanced reactivity, where the C-5 chlorine ensures effective SₙAr activation without the dehalogenation and toxicity risks of brominated analogs. In PfG6PD screening, it achieves sub‑10 µM IC₅₀ with a 7–9‑fold selectivity window over human G6PD, directly reducing host‑toxicity liabilities early in SAR. For medchem libraries, its kinetic profile enables ≥85–91 % coupling yields under solvent‑free conditions, and its dominant 2‑oxo tautomer ensures unambiguous electron‑density fitting in structural biology. This validated reactivity advantage, combined with lower cost‑per‑mole than bromo‑building blocks, makes it the scalable choice for agrochemical and pharmaceutical intermediate synthesis.

Molecular Formula C4H3ClN2O
Molecular Weight 130.53 g/mol
CAS No. 214290-50-3
Cat. No. B3024101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxypyrimidine
CAS214290-50-3
Synonyms5-chloropyrimidin-2-one
5-chloropyrimidin-2-one hydrochloride
5-chloropyrimidin-2-one monohydrochloride
Molecular FormulaC4H3ClN2O
Molecular Weight130.53 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)N1)Cl
InChIInChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
InChIKeyOCSYCDVQABSEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydroxypyrimidine (CAS 214290-50-3) — Chemical Identity, Procurement Registry Profile, and Core Physicochemical Baseline


5-Chloro-2-hydroxypyrimidine (CAS 214290-50-3, also widely cross‑registered as 54326-16-8 for the predominant 2-oxo tautomer ) is a monohalogenated 2‑hydroxypyrimidine with the molecular formula C₄H₃ClN₂O and a molecular weight of 130.53 g·mol⁻¹ . It crystallises as a pale‑yellow to off‑white solid with a melting point of 237–238 °C (decomposition) and a predicted pKa of 7.62 ± 0.10 . Its Log P (XLogP3 ≈ 0.1) and the polar surface area (41.5 Ų) reflect a balanced hydrophobic–hydrophilic character that is distinct among pyrimidine building blocks . The 5‑chloro substitution pattern governs its reactivity, tautomeric preference, and biological target engagement, thereby directly determining its procurement value relative to non‑halogenated, alternative‑halogen (Br, F) or regioisomeric 2‑chloro‑5‑hydroxy analogs.

Why a Simple 2‑Hydroxypyrimidine or an Alternative 5‑Halogen or 2‑Chloro Isomer Cannot Replace 5‑Chloro‑2‑hydroxypyrimidine in Research and Production


Interchanging 2‑hydroxypyrimidine derivatives without considering the position and identity of the halogen substituent leads to failure at the reactivity, biological potency, and regulatory compliance levels. The chlorine at C‑5 activates the ring toward nucleophilic aromatic substitution (SₙAr) far more effectively than hydrogen, while being less prone to unwanted oxidative‑addition side‑reactions than bromine . In enzyme assays, the 5‑Cl substituent generates a distinct inhibitory profile against Plasmodium falciparum glucose‑6‑phosphate dehydrogenase (PfG6PD) , whereas the 5‑Br analog preferentially inhibits aldehyde oxidase and the 5‑F analog targets cytidine deaminase . The tautomeric equilibrium of 5‑chloro‑2‑hydroxypyrimidine is also unique: the 2‑oxo form dominates under physiological conditions, a behaviour confirmed by dissociation constants that follow meta σ‑values rather than para σ‑values, in contrast to the 2‑chloropyrimidine series . For procurement, this means that simple substitution leads to molecules with different metabolic stability, different IP‑relevant patent landscapes, and fundamentally different reactivity at the C‑5 and C‑2 positions.

Quantitative Evidence Guide: Head‑to‑Head Comparisons of 5‑Chloro‑2‑hydroxypyrimidine Against the Most Relevant Analogs


Enzyme Inhibition Potency: 5‑Chloro‑2‑hydroxypyrimidine vs. the 5‑Bromo Analog on Plasmodium falciparum G6PD

In a head‑to‑head BindingDB‑curated dataset for Plasmodium falciparum glucose‑6‑phosphate dehydrogenase (PfG6PD), 5‑chloro‑2‑hydroxypyrimidine (BDBM50396499) exhibited an IC₅₀ of 8.80 µM at 45 min and 11.8 µM at 2 h in an orthogonal assay . A structurally related 2‑hydroxy‑5‑bromopyrimidine (CHEMBL2170931, BDBM50396484) tested in the identical 2 h resazurin/diaphorase‑coupled assay yielded an IC₅₀ of 17.9 µM . Thus, the 5‑chloro derivative is 1.5‑fold more potent than the 5‑bromo congener under directly comparable conditions, a difference that may guide scaffold selection for antiparasitic probe development.

Antimalarial target engagement Enzyme inhibition Glucose‑6‑phosphate dehydrogenase

Reactivity in Nucleophilic Substitution: 5‑Chloro‑ vs. 5‑Bromo‑ vs. Non‑halogenated 2‑Hydroxypyrimidine

A comparative reactivity analysis compiled for procurement purposes rates the nucleophilic substitution potential of 5‑chloro‑2‑hydroxypyrimidine as ‘High’ relative to 2‑hydroxypyrimidine (‘Moderate’) and 5‑bromo‑2‑hydroxypyrimidine (‘Excellent for coupling reactions’) . The 5‑chloro compound occupies a unique middle ground: it reacts more readily than the non‑halogenated parent in SₙAr applications, yet avoids the hyper‑reactivity and oxidative‑addition side reactions that frequently complicate Suzuki, Heck, or Buchwald couplings with the bromo analog . This profile is mechanistically grounded in the Hammett constants of the substituents, where the electron‑withdrawing chlorine activates the ring without the excessive polarisability that makes C–Br bonds susceptible to unwanted metal‑insertion pathways.

Synthetic chemistry Nucleophilic aromatic substitution Pyrimidine functionalisation

Selectivity Against Off‑Target Human G6PD: 5‑Chloro‑2‑hydroxypyrimidine Demonstrates Cross‑Species Discrimination

When profiled against human glucose‑6‑phosphate dehydrogenase (hG6PD), 5‑chloro‑2‑hydroxypyrimidine showed an IC₅₀ of 80.0 µM at 90 min, representing a 6.8‑fold selectivity window over the PfG6PD IC₅₀ (11.8 µM, 2 h) and a 9.1‑fold window over the 45‑min PfG6PD IC₅₀ (8.80 µM) . While a direct selectivity comparison with the 5‑bromo analog is not available in the same dataset, the absolute selectivity index of ∼7–9 for the chloro compound is a meaningful procurement parameter for groups designing antiparasitic agents that must avoid inhibition of the host G6PD enzyme, a protein whose deficiency is prevalent in malaria‑endemic populations.

Selectivity profiling Host toxicity Antimalarial drug safety

Tautomeric Determinants of Reactivity: 5‑Chloro‑2‑hydroxypyrimidine Favours the 2‑Oxo Form, Influencing Stability and Docking Poses

The tautomeric equilibrium of 5‑chloro‑2‑hydroxypyrimidine has been studied both experimentally and computationally. Dissociation constants of 2‑hydroxypyrimidines vary with meta σ‑values, confirming the dominance of the 1,2‑dihydro‑2‑oxopyrimidine (2‑oxo) tautomer over the 2‑hydroxy form . In contrast, 2‑chloropyrimidines show rate constants that follow para σ‑values, demonstrating a fundamentally different electronic structure. Furthermore, computational comparison of the interaction energies of the 2‑oxo‑5‑chloropyrimidine vs. the 2‑hydroxy‑5‑chloropyrimidine tautomers revealed that the oxo form is stabilised in polar environments . This tautomeric preference directly impacts hydrogen‑bonding patterns in target binding pockets, distinguishing the 5‑chloro compound from its 5‑fluoro counterpart, where the stronger inductive effect of fluorine shifts the tautomeric ratio and alters molecular recognition profiles.

Tautomerism Computational chemistry Molecular recognition

Physicochemical Differentiation: pKa and LogP Positioning of 5‑Chloro‑2‑hydroxypyrimidine Among C5‑Monohalogenated 2‑Hydroxypyrimidines

The predicted pKa of 5‑chloro‑2‑hydroxypyrimidine (7.62 ± 0.10 ) positions it approximately 0.6–0.9 log units more acidic than 2‑hydroxypyrimidine (pKa ≈ 8.5–8.7 ), owing to the electron‑withdrawing effect of chlorine. The LogP (XLogP3 ≈ 0.1 ) is roughly 1 log unit higher than that of 5‑fluoro‑2‑hydroxypyrimidine (LogP ≈ ‑0.9 ) and approximately 0.5 log units lower than that of 5‑bromo‑2‑hydroxypyrimidine (LogP ≈ 0.6 ). This intermediate lipophilicity, combined with the moderate acidity, results in a distinct fraction‑unionised profile at physiological pH that influences both membrane permeability and solubility‑limited absorption.

Physicochemical profiling Drug‑likeness Formulation development

Procurement‑Guiding Application Scenarios for 5‑Chloro‑2‑hydroxypyrimidine: Where Quantitative Differentiation Drives Project Decisions


Antimalarial Probe and Lead Discovery Targeting PfG6PD

When initiating a phenotypic or target‑based screening campaign against P. falciparum G6PD, procurement of 5‑chloro‑2‑hydroxypyrimidine as the core scaffold is justified by its sub‑10 µM IC₅₀ , its 1.5‑fold potency advantage over the 5‑bromo analog , and its 7–9‑fold selectivity window over human G6PD . Starting SAR exploration from the chloro compound rather than the bromo or non‑halogenated 2‑hydroxypyrimidine reduces the risk of developing compounds with unacceptable host toxicity profiles.

Parallel Medicinal Chemistry Library Synthesis via SₙAr at C‑5

For parallel synthesis of focused libraries, 5‑chloro‑2‑hydroxypyrimidine provides a ‘Goldilocks’ reactivity environment: it undergoes SₙAr with amines, alkoxides, and thiols at rates substantially faster than 2‑hydroxypyrimidine, while generating fewer side products than the bromo analog in Pd‑catalysed coupling reactions . This reactivity profile has been leveraged in patents for high‑yielding (≥ 85–91 %) chloropyrimidine preparations under solvent‑free conditions , enabling cost‑effective scale‑up for library production.

Structure‑Based Drug Design and Crystallography with a Defined Tautomeric State

For structural biology groups planning co‑crystallisation or cryo‑EM studies with pyrimidine‑binding enzymes, the well‑characterised dominance of the 2‑oxo tautomer in 5‑chloro‑2‑hydroxypyrimidine eliminates ambiguities in electron‑density fitting. This is in contrast to 5‑fluoro‑2‑hydroxypyrimidine, where the stronger inductive effect of fluorine perturbs the tautomeric equilibrium and can produce mixed populations that complicate refinement. Procurement of the 5‑chloro form is therefore recommended for projects where crystallographic resolution and unambiguous modelling are paramount.

Agrochemical Intermediate with Demonstrated High‑Yield Coupling Efficiency

In the synthesis of pyrimidine‑containing fungicides and herbicides, 5‑chloro‑2‑hydroxypyrimidine has been employed as a key intermediate with coupling yields of 85–92 % reported under optimised conditions . The chlorine substituent provides sufficient activation for efficient C–N and C–O bond formation while minimising dehalogenation side reactions that plague 5‑bromo intermediates under reductive amination conditions. This yield advantage, combined with the lower cost‑per‑mole of chloro vs. bromo starting materials, makes it the preferred building block for industrial agrochemical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-hydroxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.